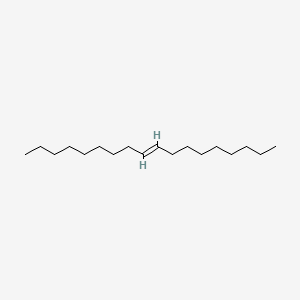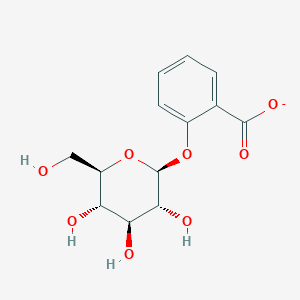
salicylic acid 2-beta-D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(beta-D-glucopyranosyloxy)benzoate is a benzoate resulting from the removal of a proton from the carboxylic acid group of 2-(beta-D-glucopyranosyloxy)benzoic acid. It is a conjugate base of a 2-(beta-D-glucopyranosyloxy)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Plant Defense Responses :
- SAG plays a significant role in plant defense mechanisms. A study by Song (2006) demonstrates that the Arabidopsis thaliana gene AtSGT1, responsible for the formation of SAG, is rapidly induced by pathogen infection, indicating its role in early disease response (Song, 2006).
- Kawano et al. (2004) found that SAG can induce a slow and prolonged generation of reactive oxygen species in tobacco cells, which is a part of the plant's defense response (Kawano et al., 2004).
Implications in Plant Susceptibility and Immune Priming :
- Overexpression of AtSGT1 in Arabidopsis leads to increased susceptibility to Pseudomonas syringae, as reported by Song et al. (2008), suggesting a complex role of SAG in plant immunity (Song et al., 2008).
- Noutoshi et al. (2012) identified compounds that target SA glucosyltransferases, including SAG, highlighting the potential of manipulating SAG pathways for developing novel plant protectants (Noutoshi et al., 2012).
Role in Plant Growth and Metabolism :
- Salicylic acid, including its form as SAG, is involved in various aspects of plant growth and physiology. Hayat et al. (2007) provide a comprehensive overview of SA's physiological role in plants, which includes SAG as a metabolite (Hayat et al., 2007).
Biosynthesis and Metabolic Pathways :
- Research by Dean et al. (2003) on soybean cell cultures revealed insights into the metabolism and intracellular localization of SA and its glucose conjugates, such as SAG (Dean, Shah, & Mohammed, 2003).
- The study by Tárraga et al. (2010) on tomato plants highlights the specificity of certain glycosyltransferases towards compounds like SAG, emphasizing the unique metabolic pathways in different plant species (Tárraga et al., 2010).
Analytical Methods :
- Techniques for quantifying free SA and its glucosides, including SAG, in Arabidopsis thaliana, are detailed by Allasia et al. (2018), providing tools for studying SAG in a research context (Allasia et al., 2018).
Eigenschaften
Molekularformel |
C13H15O8- |
|---|---|
Molekulargewicht |
299.25 g/mol |
IUPAC-Name |
2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-4-2-1-3-6(7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/p-1/t8-,9-,10+,11-,13-/m1/s1 |
InChI-Schlüssel |
TZPBMNKOLMSJPF-BZNQNGANSA-M |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



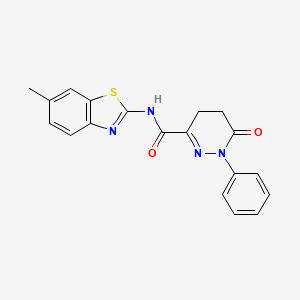
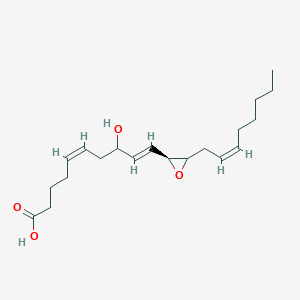
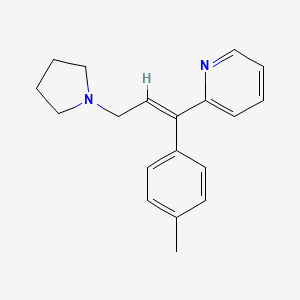
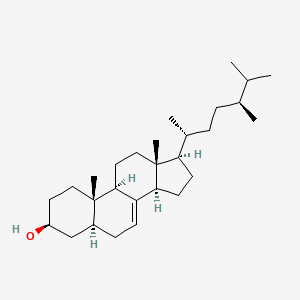


![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1240491.png)

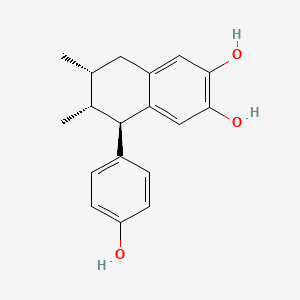
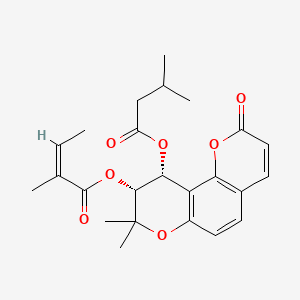

![2-[(1S,9E,11S,13S,14R,17S,25Z,27S,30R,33S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1240497.png)
